![molecular formula C15H16FNO B2567746 2-[(4-Fluorobenzyl)amino]-1-phenylethanol CAS No. 203389-81-5](/img/structure/B2567746.png)
2-[(4-Fluorobenzyl)amino]-1-phenylethanol
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Overview
Description
“2-[(4-Fluorobenzyl)amino]-1-phenylethanol” is a compound with the molecular formula C15H16FNO and a molecular weight of 245.29 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(CNCc1ccc(F)cc1)c2ccccc2
. The InChI representation is 1S/C15H16FNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2
. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 245.29 .Scientific Research Applications
Organic Synthesis and Material Science
The synthesis of complex fluorinated compounds plays a crucial role in the development of materials with unique properties, such as enhanced stability and specificity in biological environments. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, underscores the importance of fluorinated compounds in medicinal chemistry and material science (Qiu et al., 2009).
Biotechnology and Protein Engineering
Fluorinated amino acids, such as those related to "2-[(4-Fluorobenzyl)amino]-1-phenylethanol", are significant in protein engineering for creating proteins with novel chemical and biological properties. Fluorination has been shown to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and activity (Buer & Marsh, 2012).
Analytical Chemistry
In analytical chemistry, compounds like "this compound" could be used in the development of new analytical methods for determining antioxidant activity. The critical evaluation of tests used to determine antioxidant activity showcases the relevance of novel compounds in improving the sensitivity and specificity of analytical assays (Munteanu & Apetrei, 2021).
Environmental Applications
The study and development of advanced oxidation processes for degrading recalcitrant compounds in the environment highlight the potential environmental applications of "this compound". Understanding the degradation pathways and by-products of pharmaceuticals in aqueous media could inform the use of similar compounds in environmental remediation technologies (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWFXWQAKZVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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